6GrA1-NAc-spacer2-NH2
Description
6GrA1-NAc-spacer2-NH2 is a synthetic glycan derivative featuring a 6GrA1 (ganglioside-related glycan) backbone modified with an N-acetyl (NAc) group, a two-unit spacer (spacer2), and a terminal amine (-NH2). This compound is primarily utilized in bioconjugation applications, such as vaccine development, diagnostic probes, and targeted drug delivery systems, where the terminal amine facilitates covalent linkage to carrier proteins or surfaces .
Key structural attributes include:
- Glycan core: The 6GrA1 moiety, a ganglioside-associated oligosaccharide, provides specific carbohydrate epitopes for biological recognition.
- N-acetyl modification: Enhances metabolic stability by reducing enzymatic degradation .
- Spacer2: A short ethylene glycol or similar linker that balances solubility and steric accessibility.
- Terminal amine: Enables conjugation via NHS-ester or carbodiimide chemistry .
The spacer2 variant is expected to have a shorter chain, likely reducing its molecular weight by ~100–150 g/mol.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structurally Related Glycan Derivatives
The following compounds are functionally and structurally analogous to 6GrA1-NAc-spacer2-NH2, differing primarily in glycan core, spacer length, or terminal groups:
Key Differences and Functional Implications
Spacer Length
- Shorter spacer (spacer2): Advantages: Higher solubility due to reduced hydrophobicity; ideal for applications requiring minimal steric hindrance . Disadvantages: Limited flexibility may reduce binding efficiency in some assays .
- Longer spacer (spacer4): Advantages: Enhanced accessibility for receptor binding or protein interactions . Disadvantages: Potential solubility challenges in aqueous buffers .
Glycan Core Variations
- 6GrA1 vs. LNnH/LNnT :
Terminal Functional Groups
- -NH2 vs. Propargyl :
Analytical Characterization
- HPLC Profiling : Both spacer2 and spacer4 variants are analyzed using C18 columns with UV detection. Shorter spacers (spacer2) exhibit earlier retention times due to increased hydrophilicity .
- Stability Studies : N-acetylated derivatives demonstrate >50% stability in serum after 24 hours, compared to unmodified glycans (<20%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
